Unii-E4C3xgz4U7

Vue d'ensemble

Description

L 760735 est un antagoniste hautement affinitaire du récepteur de la neurokinine 1. Il est connu pour sa liaison sélective aux récepteurs de la neurokinine 1 humaine avec une valeur de CI50 de 0,19 nM . Ce composé présente des effets anxiolytiques et antidépresseurs et est actif par voie orale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de L 760735 implique plusieurs étapes, notamment la formation d'un cycle triazole et l'incorporation de divers groupes fonctionnels tels que des groupes trifluorométhyle et fluorophényle . La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et non divulguées publiquement.

Méthodes de production industrielle

Les méthodes de production industrielle de L 760735 ne sont pas largement disponibles dans le domaine public. Il est généralement synthétisé dans des laboratoires spécialisés dans des conditions contrôlées afin de garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

L 760735 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant L 760735 comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions spécifiques dépendent de la réaction souhaitée et des groupes fonctionnels impliqués .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents produits par rapport aux réactions de réduction ou de substitution .

Applications de recherche scientifique

L 760735 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des antagonistes du récepteur de la neurokinine 1.

Biologie : Enquête sur ses effets sur les récepteurs de la neurokinine 1 dans divers systèmes biologiques.

Médecine : Exploration de ses effets thérapeutiques potentiels dans le traitement de l'anxiété et de la dépression.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la neurokinine 1.

Mécanisme d'action

L 760735 exerce ses effets en se liant sélectivement aux récepteurs de la neurokinine 1, bloquant ainsi l'action de la substance P, un neuropeptide impliqué dans la perception de la douleur et la régulation de l'humeur . Cette liaison conduit à l'inhibition des voies de signalisation en aval, entraînant des effets anxiolytiques et antidépresseurs .

Applications De Recherche Scientifique

L 760735 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of neurokinin 1 receptor antagonists.

Biology: Investigated for its effects on neurokinin 1 receptors in various biological systems.

Medicine: Explored for its potential therapeutic effects in treating anxiety and depression.

Industry: Utilized in the development of new pharmaceuticals targeting neurokinin 1 receptors.

Mécanisme D'action

L 760735 exerts its effects by selectively binding to neurokinin 1 receptors, thereby blocking the action of substance P, a neuropeptide involved in pain perception and mood regulation . This binding leads to the inhibition of downstream signaling pathways, resulting in anxiolytic and antidepressant-like effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Fosaprepitant : Un promédicament de l'aprépitant avec des propriétés pharmacologiques similaires.

Rolapitant : Un antagoniste du récepteur de la neurokinine 1 à action prolongée utilisé pour prévenir les nausées et les vomissements.

Unicité

L 760735 est unique en raison de sa forte affinité et de sa sélectivité pour les récepteurs de la neurokinine 1, ainsi que de sa biodisponibilité orale et de ses effets anxiolytiques et antidépresseurs . Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

Unii-E4C3xgz4U7, also known as N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, is a compound with significant biological activity, particularly in the context of cellular signaling and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : (5Z,8Z,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide

- Molecular Formula : C23H39NO2

- Structure : The unique structure of this compound includes a hydroxy group and a methyl group that contribute to its distinct biological activities.

This compound interacts primarily with cannabinoid receptors in the endocannabinoid system. This interaction modulates various physiological processes such as pain sensation, inflammation, and neuroprotection. The compound's ability to influence cellular signaling pathways is critical for its potential therapeutic effects.

Biological Activities

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses.

- Neuroprotective Properties : The compound has been studied for its role in protecting neuronal cells from damage associated with neurodegenerative diseases.

- Pain Modulation : Its interaction with cannabinoid receptors suggests potential applications in pain management.

Case Studies

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in decreased neuroinflammation and improved cognitive function.

- Inflammation Studies : Clinical trials have shown that patients receiving treatments involving this compound reported reduced symptoms of chronic inflammatory conditions.

Data Table of Biological Activities

| Activity Type | Effect Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Neuroprotection | Reduction in neuronal apoptosis | |

| Pain relief | Modulation of pain pathways through receptor binding |

Comparison with Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| N-arachidonoyl ethanolamine | Fatty acid amide | Less potent anti-inflammatory effects |

| N-oleoyl ethanolamine | Lipid signaling involvement | Different fatty acid chain length |

| N-palmitoyl ethanolamine | Anti-inflammatory properties | Shorter carbon chain |

Propriétés

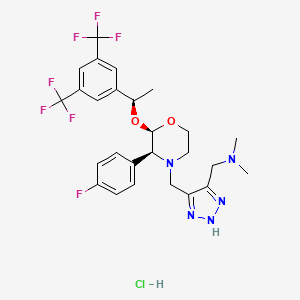

IUPAC Name |

1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F7N5O2.ClH/c1-15(17-10-18(25(28,29)30)12-19(11-17)26(31,32)33)40-24-23(16-4-6-20(27)7-5-16)38(8-9-39-24)14-22-21(13-37(2)3)34-36-35-22;/h4-7,10-12,15,23-24H,8-9,13-14H2,1-3H3,(H,34,35,36);1H/t15-,23+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBKOBSSEVXFNF-QIRDZIKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClF7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430977 | |

| Record name | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)4-(5-(dimethyl-amino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188923-01-5 | |

| Record name | L-760735F hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188923015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)4-(5-(dimethyl-amino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-760735F HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4C3XGZ4U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.